6-Methoxykaempferol-3-O-rutinosid

Übersicht

Beschreibung

6-Methoxykaempferol 3-O-Rutinoside is a natural flavonoid glycoside isolated from various plants, including Pilocarpus pennatifolius . This compound belongs to the flavonoid family, known for their diverse biological activities and potential therapeutic benefits. The molecular formula of 6-Methoxykaempferol 3-O-Rutinoside is C({28})H({32})O(_{16}), and it has a molecular weight of 625.00 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

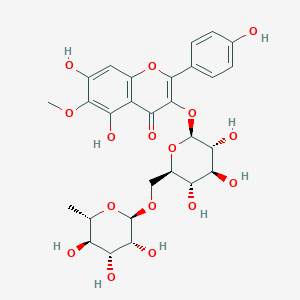

Chemical Structure :

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

6-Methoxykaempferol 3-O-rutinoside is derived from kaempferol and features a methoxy group at the 6-position, enhancing its solubility and bioactivity. Its mechanism of action involves interaction with several molecular targets, primarily influencing inflammatory and oxidative stress pathways.

Key Targets :

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The compound inhibits pro-inflammatory cytokines and enzymes, scavenges free radicals, and induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway .

Chemistry

6-Methoxykaempferol 3-O-rutinoside serves as a model compound for studying flavonoid chemistry. It is utilized in synthesizing novel flavonoid derivatives and understanding the chemical behavior of flavonoids under various conditions.

Biology

In biological studies, this compound has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties:

- Antioxidant Activity : It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it reduces the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 .

- Antimicrobial Properties : Studies have shown that it exhibits inhibitory effects against various pathogens, including bacteria like Escherichia coli and Acinetobacter baumannii .

Medicine

6-Methoxykaempferol 3-O-rutinoside is being explored for its potential therapeutic applications:

- Cancer Treatment : It has been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Cardiovascular Health : The compound exhibits cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues.

- Neuroprotection : It alleviates brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural health products, dietary supplements, and cosmetics due to its beneficial biological properties. Its extraction from natural sources or synthesis via chemical methods allows for large-scale production suitable for commercial use.

Inhibition of D-Amino Acid Oxidase

A study demonstrated that kaempferol-3-O-rutinoside exhibited a percentage inhibition of 13.7% against D-amino acid oxidase, indicating potential applications in treating neuropsychiatric disorders .

Antioxidant and Anti-inflammatory Effects

Research highlighted that extracts containing 6-methoxykaempferol 3-O-rutinoside showed significant inhibition of nitric oxide production without cytotoxic effects at tested concentrations. This suggests its utility in managing inflammatory diseases .

Wirkmechanismus

Target of Action

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has been found to interact with several targets. The primary targets include Prostaglandin E2 (PGE2) , Glycogen Synthase Kinase 3 Beta (GSK3β) , and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . These targets play crucial roles in various biological processes, including inflammation, glucose metabolism, and lipid metabolism .

Mode of Action

6-Methoxykaempferol 3-O-rutinoside interacts with its targets, leading to various changes. For instance, it inhibits the over-activation of Signal Transducer and Activator of Transcription 3 (STAT3) targets, thereby reducing brain injury and neuroinflammation . It also quenches the intrinsic fluorescence of α-amylase through a static quenching mechanism .

Biochemical Pathways

6-Methoxykaempferol 3-O-rutinoside affects several biochemical pathways. It is related to the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway . It also influences the Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88/Nuclear Factor Kappa B (TLR4/MyD88/NF-κB) signaling pathway .

Result of Action

6-Methoxykaempferol 3-O-rutinoside has multiple effects at the molecular and cellular levels. It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . It also has a hepatoprotective effect on human hepatogenic HepG2 cells induced by tacrine, where it can increase the total protein level and inhibit the elevation of serum aspartate aminotransferase and alkaline phosphatase .

Action Environment

The action of 6-Methoxykaempferol 3-O-rutinoside can be influenced by various environmental factors. It’s worth noting that the compound is derived from various plants, suggesting that its production and availability might be influenced by environmental conditions .

Biochemische Analyse

Biochemical Properties

6-Methoxykaempferol 3-O-rutinoside interacts with several enzymes, proteins, and other biomolecules. The docking result displayed that the three targets with the largest difference in VINA scores were PGE2, GSK3β, and PPARγ, which suggested that 6-Methoxykaempferol 3-O-rutinoside was likely to act on PGE2, GSK3β, and PPARγ .

Cellular Effects

6-Methoxykaempferol 3-O-rutinoside has been found to have various effects on different types of cells and cellular processes. It has been found to alleviate brain injury and neurological deficits, significantly improve survival rate, increase autophagy in ischemic penumbene, and promote autophagy flux .

Molecular Mechanism

6-Methoxykaempferol 3-O-rutinoside exerts its effects at the molecular level through various mechanisms. It is likely to act on PGE2, GSK3β, and PPARγ . It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, increase the expression of Bcl-2, and further find that the mechanism of action was related to the JAK2/STAT3 pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methoxykaempferol 3-O-Rutinosid beinhaltet typischerweise die Glykosylierung von 6-Methoxykaempferol mit Rutinose. Die Reaktionsbedingungen beinhalten oft die Verwendung von Glykosyldonatoren und -akzeptoren in Gegenwart von Katalysatoren wie Lewis-Säuren. Der Prozess kann mehrere Schritte umfassen, darunter die Schutz- und Entschützung von Hydroxylgruppen, um eine selektive Glykosylierung sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Methoxykaempferol 3-O-Rutinosid kann durch Extraktion aus natürlichen Quellen oder durch synthetische Verfahren erfolgen. Die Extraktion beinhaltet die Isolierung der Verbindung aus Pflanzenmaterialien unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von der Reinigung durch Techniken wie Säulenchromatographie. Synthetische Verfahren hingegen können chemische Synthesewege umfassen, die für die großtechnische Produktion optimiert sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Methoxykaempferol 3-O-Rutinosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können die Flavonoidstruktur modifizieren, indem bestimmte funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl modifizierter Flavonoidderivate führen.

Vergleich Mit ähnlichen Verbindungen

6-Methoxykaempferol 3-O-Rutinosid kann mit anderen Flavonoidglykosiden verglichen werden, wie z. B.:

Kaempferol 3-O-Rutinosid: Ähnliche Struktur, aber ohne die Methoxygruppe an der 6-Position.

Quercetin 3-O-Rutinosid (Rutin): Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe an der 6-Position.

Isorhamnetin 3-O-Rutinosid: Ähnliche Struktur mit einer Methoxygruppe an der 3-Position anstelle der 6-Position.

Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und ihrer Wirksamkeit.

Biologische Aktivität

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

6-Methoxykaempferol 3-O-rutinoside has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 432.38 g/mol

This compound is derived from kaempferol, a well-known flavonoid, and is characterized by the addition of a rutinoside moiety, which enhances its solubility and bioactivity.

Target Interactions

The primary targets of 6-Methoxykaempferol 3-O-rutinoside include:

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions lead to significant biological effects, including the inhibition of neuroinflammation and apoptosis in neuronal cells. The compound modulates the JAK2/STAT3 signaling pathway, which is critical in various cellular processes, particularly in response to stress and injury.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of STAT3 : Reduces brain injury and neuroinflammation by inhibiting the over-activation of STAT3 targets.

- Autophagy Promotion : Enhances autophagy processes in ischemic conditions, thereby improving cell survival rates.

Antioxidant Properties

Research indicates that 6-Methoxykaempferol 3-O-rutinoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 5.0 |

| Tannic Acid | 10.0 |

| 6-Methoxykaempferol 3-O-rutinoside | 15.0 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions characterized by chronic inflammation .

Antimicrobial Activity

6-Methoxykaempferol 3-O-rutinoside also exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that treatment with 6-Methoxykaempferol 3-O-rutinoside significantly improved neurological outcomes in models of ischemic stroke by reducing neuronal apoptosis and promoting recovery.

- Antioxidant Capacity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to harmful agents, suggesting its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.